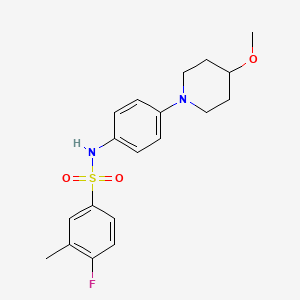

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutanamine derivatives, including "trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride," involves complex chemical reactions designed to achieve the desired structural configuration. One related synthesis approach involves the photodimerization of styrylpyridine derivatives, resulting in cyclobutane compounds with specific stereochemistry (Yamada et al., 2010). Another method includes the cross-photodimerization of different ethenyl derivatives in acidic conditions, highlighting the importance of stereo-selectivity and the head-to-tail pattern in the synthesis process (Zhu Jun, 2003).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives features a puckered conformation with distinct dihedral angles, demonstrating the compound's unique three-dimensional arrangement (Busetti et al., 1980). The crystal structure analysis reveals the significance of stereochemistry in determining the compound's molecular configuration and its implications on the compound's chemical properties and potential applications.

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including photolysis and cycloaddition, which are crucial for modifying the compound's structure and enhancing its chemical functionality. The stereoselective formation of cyclobutane pyrimidine dimers through photosensitized reactions highlights the importance of controlling the stereochemistry during chemical transformations (Yamamoto et al., 2010).

Scientific Research Applications

Synthesis and Cardiovascular Effects

- Synthesis and Cardiovascular Action : Research on compounds structurally related to trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine hydrochloride, like the hydrochlorides of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine, has shown that they are transient hypotensive agents, impacting blood pressure regulation mechanisms, and can act as dopamine antagonists. This highlights their potential in peripheral cardiovascular applications (Teller & Jarboe, 1982).

Structural Studies and Photodimerization

- Crystal Structure Analysis : The crystal structure of closely related compounds, such as 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, provides insights into the photodimerization process and molecular conformations, which can be crucial for understanding the chemical behavior of this compound (Busetti et al., 1980).

- Photodimerization Studies : Studies on similar compounds, like trans-anethole, have shown that they undergo photodimerization with strict stereospecificity. Understanding these reactions can be valuable for the development of novel synthetic pathways and applications for this compound (Nozaki et al., 1968).

Neurotrophic Effects and Potential Therapeutic Applications

- Neurotrophic Molecules : Compounds structurally similar to this compound, like phenylbutenoid dimers isolated from Zingiber purpureum, have demonstrated neurotrophic effects, promoting neurite sprouting and providing protection against cell death. This suggests potential applications in the treatment of depression and dementia (Matsui et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;/h3-4,7-8,10H,5-6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJAGHAHQCNOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)

![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)

![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)

![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)